molecular formula C19H22N2O5S B5056615 [4-[(3-Methylphenyl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone;oxalic acid

[4-[(3-Methylphenyl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone;oxalic acid

Cat. No.: B5056615
M. Wt: 390.5 g/mol
InChI Key: HLRNOKCYLGOFBK-UHFFFAOYSA-N
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Description

[4-[(3-Methylphenyl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone;oxalic acid is a complex organic compound that features a piperazine ring, a thiophene ring, and an oxalic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(3-Methylphenyl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .

Biology

In biological research, the compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development .

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry

In the industrial sector, the compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in material science and nanotechnology .

Mechanism of Action

The mechanism of action of [4-[(3-Methylphenyl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone involves its interaction with specific molecular targets. The piperazine ring may interact with neurotransmitter receptors, while the thiophene ring can modulate enzyme activity. The oxalic acid moiety may enhance the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Properties

IUPAC Name

[4-[(3-methylphenyl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS.C2H2O4/c1-14-4-2-5-15(12-14)13-18-7-9-19(10-8-18)17(20)16-6-3-11-21-16;3-1(4)2(5)6/h2-6,11-12H,7-10,13H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLRNOKCYLGOFBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)C(=O)C3=CC=CS3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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